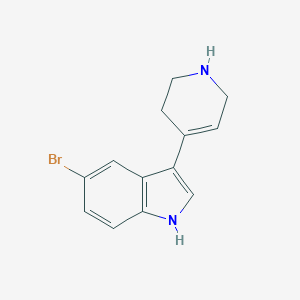
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Descripción general
Descripción
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic aromatic compound that is a derivative of indole and has been used in a variety of scientific research applications. This compound has been studied due to its potential therapeutic and biochemical properties, as well as its ability to serve as a building block for further synthesis of other compounds. It is also known as BTHPI, and is a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase Degraders
The compound has been mentioned in a patent related to protein tyrosine phosphatase degraders . The research incorporated thalidomide and certain derivatives into compounds for the targeted destruction of proteins . This suggests that the compound could potentially be used in the development of drugs targeting protein tyrosine phosphatases, which play crucial roles in cellular functions and are implicated in various diseases.
Chemical Research
The compound is available for purchase from chemical suppliers , indicating that it may be used in chemical research. Researchers might use this compound to synthesize new compounds, study its properties, or investigate its interactions with other substances.
Drug Development
Given its mention in a patent related to protein degradation , it’s possible that this compound could be used in drug development. Specifically, it could be used to design drugs that target specific proteins for degradation, potentially offering a new approach to treat diseases that are caused by abnormal protein activity.
Mecanismo De Acción
Target of Action
The primary target of the compound 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-HT6 receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
The compound acts as an inhibitor of the 5-HT6 receptor . It binds to the receptor and inhibits the production of cAMP, a second messenger involved in signal transduction . The inhibitory concentration (IC50) against 5-HT stimulated cAMP production in HeLa cells stably transfected with human 5-HT6 receptor is 33.7nM .
Biochemical Pathways
The compound’s action on the 5-HT6 receptor affects the serotonergic signaling pathway . By inhibiting the production of cAMP, it modulates the activity of protein kinase A (PKA), which plays a key role in mediating the effects of cAMP . This can lead to a variety of downstream effects, including changes in gene expression and modulation of ion channels .
Result of Action
Given its role as an inhibitor of the 5-ht6 receptor, it is likely to modulate serotonergic signaling and could potentially have effects on mood, cognition, and other neurological functions .
Propiedades
IUPAC Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKKUEPMSPRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377119 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
127792-80-7 | |
| Record name | 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

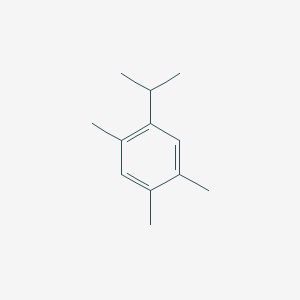
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
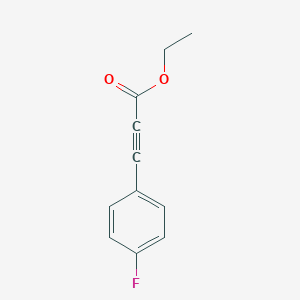

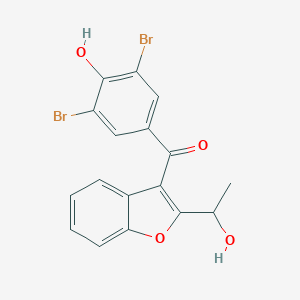
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
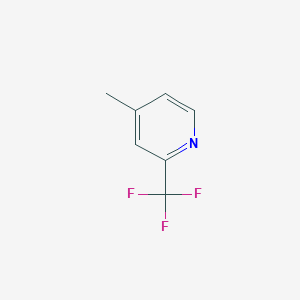
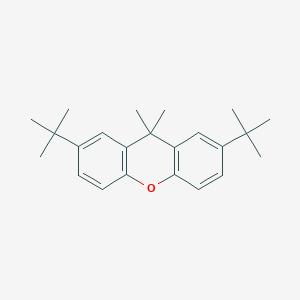
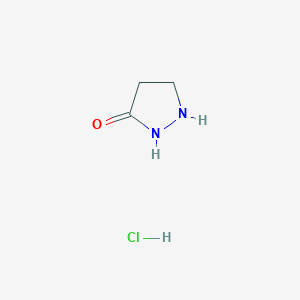
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
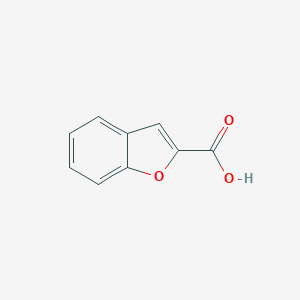
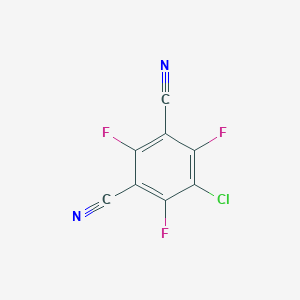
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)